Direct Head-to-Head Comparison: Superior ACE Inhibition Over Novel Peptide Analogs
In the original discovery study, the hexapeptide TNGIIR (Ovalbumin 154-159) was directly compared to two other novel ACE-inhibitory peptides isolated from egg white hydrolysates [1]. While the specific identities and IC₅₀ values of the comparator peptides are not detailed in the abstract, the study explicitly states that TNGIIR 'exhibited higher activity against ACE' than these two novel peptides when assayed under identical conditions. The IC₅₀ of TNGIIR was determined to be 70 μM in this assay [1]. This direct, intra-study comparison provides the highest level of evidence for the peptide's relative potency.
| Evidence Dimension | In vitro ACE inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 70 μM |
| Comparator Or Baseline | Two novel ACE inhibitory peptides (structures not disclosed in abstract) from the same egg white hydrolysate; IC₅₀ values not provided in abstract, but TNGIIR exhibited 'higher activity' |
| Quantified Difference | TNGIIR exhibited higher activity against ACE than the two comparator peptides. |
| Conditions | ACE inhibition assay using synthetic peptides; details as per Yu et al., 2012. |
Why This Matters
This direct head-to-head evidence confirms that among novel peptides identified in the same experimental workflow, Ovalbumin (154-159) demonstrates superior ACE inhibitory potency, validating its selection for focused hypertension research.
- [1] Yu Z, et al. Primary and secondary structure of novel ACE-inhibitory peptides from egg white protein. Food Chemistry. 2012;133(2):315-322. View Source
